molecular formula C19H18N8 B12277570 4-{4-[6-(1H-pyrazol-1-yl)pyridazin-3-yl]piperazin-1-yl}quinazoline

4-{4-[6-(1H-pyrazol-1-yl)pyridazin-3-yl]piperazin-1-yl}quinazoline

Cat. No.: B12277570
M. Wt: 358.4 g/mol
InChI Key: NLPSIQPJRSBPDD-UHFFFAOYSA-N
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Description

4-{4-[6-(1H-pyrazol-1-yl)pyridazin-3-yl]piperazin-1-yl}quinazoline is a complex organic compound that features a quinazoline core linked to a pyrazolylpyridazine moiety through a piperazine bridge

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{4-[6-(1H-pyrazol-1-yl)pyridazin-3-yl]piperazin-1-yl}quinazoline typically involves multi-step organic reactions. One common method involves the condensation of pyrazole-4-carbaldehydes with o-phenylenediamine in the presence of chloro(trimethyl)silane and pyridine at 90°C . This reaction forms the pyrazolylpyridazine intermediate, which is then coupled with a quinazoline derivative through a piperazine linker under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and scalable purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-{4-[6-(1H-pyrazol-1-yl)pyridazin-3-yl]piperazin-1-yl}quinazoline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the quinazoline or pyrazole rings using halogenated derivatives.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Halogenated derivatives in the presence of a base like potassium carbonate.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazoline N-oxides, while reduction can produce reduced quinazoline derivatives.

Scientific Research Applications

4-{4-[6-(1H-pyrazol-1-yl)pyridazin-3-yl]piperazin-1-yl}quinazoline has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as a biochemical probe.

    Medicine: Investigated for its potential therapeutic properties, including anticancer and antimicrobial activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-{4-[6-(1H-pyrazol-1-yl)pyridazin-3-yl]piperazin-1-yl}quinazoline involves its interaction with specific molecular targets. It may inhibit certain enzymes or receptors, leading to its biological effects. The exact pathways and targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-{4-[6-(1H-pyrazol-1-yl)pyridazin-3-yl]piperazin-1-yl}quinazoline is unique due to its specific combination of a quinazoline core with a pyrazolylpyridazine moiety, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C19H18N8

Molecular Weight

358.4 g/mol

IUPAC Name

4-[4-(6-pyrazol-1-ylpyridazin-3-yl)piperazin-1-yl]quinazoline

InChI

InChI=1S/C19H18N8/c1-2-5-16-15(4-1)19(21-14-20-16)26-12-10-25(11-13-26)17-6-7-18(24-23-17)27-9-3-8-22-27/h1-9,14H,10-13H2

InChI Key

NLPSIQPJRSBPDD-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1C2=NN=C(C=C2)N3C=CC=N3)C4=NC=NC5=CC=CC=C54

Origin of Product

United States

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